N-(2-{2-[(2-sec-butylphenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide
Overview
Description
N-(2-{2-[(2-sec-butylphenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide, commonly known as BAY 41-2272, is a pharmacological compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of soluble guanylate cyclase (sGC) stimulators, which are known to increase the production of cyclic guanosine monophosphate (cGMP) in cells.
Mechanism of Action
BAY 41-2272 works by stimulating the activity of N-(2-{2-[(2-sec-butylphenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger molecule that plays a crucial role in regulating smooth muscle relaxation, vasodilation, and platelet aggregation. By increasing the production of cGMP, BAY 41-2272 enhances the relaxation of smooth muscle cells and promotes vasodilation, which leads to improved blood flow and reduced blood pressure.
Biochemical and Physiological Effects
BAY 41-2272 has been shown to have several biochemical and physiological effects. It increases the production of cGMP, which leads to vasodilation and improved blood flow. BAY 41-2272 also enhances the relaxation of smooth muscle cells in the corpus cavernosum of the penis, which leads to improved erectile function. Additionally, BAY 41-2272 has anti-inflammatory and immunomodulatory effects, which make it a potential candidate for the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
BAY 41-2272 has several advantages for lab experiments. It is a potent N-(2-{2-[(2-sec-butylphenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide stimulator, which makes it a useful tool for studying the role of cGMP in various physiological processes. BAY 41-2272 is also relatively stable and easy to synthesize, which makes it a convenient compound for laboratory use. However, one limitation of BAY 41-2272 is that it has a short half-life in vivo, which can make it difficult to study its long-term effects.
Future Directions
For the study of BAY 41-2272 include the development of more potent and selective N-(2-{2-[(2-sec-butylphenoxy)acetyl]hydrazino}-2-oxoethyl)cyclohexanecarboxamide stimulators and the investigation of its long-term effects on cardiovascular function and overall health.
Scientific Research Applications
BAY 41-2272 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it a promising candidate for the treatment of pulmonary hypertension and other cardiovascular diseases. BAY 41-2272 has also been investigated for its potential use in the treatment of erectile dysfunction, as it enhances the relaxation of smooth muscle cells in the corpus cavernosum of the penis. Additionally, BAY 41-2272 has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
N-[2-[2-[2-(2-butan-2-ylphenoxy)acetyl]hydrazinyl]-2-oxoethyl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-3-15(2)17-11-7-8-12-18(17)28-14-20(26)24-23-19(25)13-22-21(27)16-9-5-4-6-10-16/h7-8,11-12,15-16H,3-6,9-10,13-14H2,1-2H3,(H,22,27)(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYIUHFHAZMDTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NNC(=O)CNC(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.